molecular formula C7H17N3 B3378300 1-Methyl-1,4,7-triazonane CAS No. 141213-11-8

1-Methyl-1,4,7-triazonane

Cat. No.: B3378300
CAS No.: 141213-11-8
M. Wt: 143.23 g/mol
InChI Key: NUPGMEYEZNUVEF-UHFFFAOYSA-N
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Description

1-Methyl-1,4,7-triazonane is a cyclic organic compound belonging to the class of triazacyclononanes. It is characterized by a nine-membered ring containing three nitrogen atoms and one methyl group attached to one of the nitrogen atoms. This compound is known for its strong chelating properties, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,4,7-triazonane can be synthesized through various methods. One common approach involves the cyclization of linear precursors containing nitrogen atoms. For instance, the reaction of di-tert-butyl bischloroacetamide with chiral amines followed by reduction with lithium aluminum hydride (LiAlH4) yields the desired triazacyclononane derivatives .

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. The process typically includes the use of protective atmospheres, such as nitrogen, to prevent unwanted side reactions. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4,7-triazonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

1-Methyl-1,4,7-triazonane has found applications in various fields of scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-1,4,7-triazonane exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the ring coordinate with metal ions, forming stable complexes. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport .

Comparison with Similar Compounds

1-Methyl-1,4,7-triazonane can be compared with other similar compounds, such as:

    1,4,7-Triazacyclononane (TACN): Unlike this compound, TACN does not have a methyl group attached to the nitrogen atom.

    1,1’- (Ethane-1,2-di-yl)bis- (1,4,7-triazonane): This compound consists of two triazacyclononane moieties linked by an ethylene spacer.

The uniqueness of this compound lies in its specific structure, which provides distinct steric and electronic properties, making it a valuable ligand in various chemical and biological applications.

Properties

IUPAC Name

1-methyl-1,4,7-triazonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-10-6-4-8-2-3-9-5-7-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPGMEYEZNUVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283711
Record name Octahydro-1-methyl-1H-1,4,7-triazonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141213-11-8
Record name Octahydro-1-methyl-1H-1,4,7-triazonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141213-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1-methyl-1H-1,4,7-triazonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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